6-(Cyclohexyl(methyl)amino)nicotinic acid
Description
Properties
IUPAC Name |
6-[cyclohexyl(methyl)amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(11-5-3-2-4-6-11)12-8-7-10(9-14-12)13(16)17/h7-9,11H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDLKXHCWVMCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 6-Halonicotinic Acid Derivatives
A common synthetic route to 6-substituted nicotinic acid derivatives involves nucleophilic substitution of a 6-halogenated nicotinic acid or ester with the desired amine. For 6-(Cyclohexyl(methyl)amino)nicotinic acid, the key step is the displacement of a halogen (commonly chlorine) at the 6-position by cyclohexyl(methyl)amine.
- Starting Material: 6-chloronicotinic acid or its ester derivatives.
- Nucleophile: Cyclohexyl(methyl)amine.
- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) to facilitate nucleophilic aromatic substitution.
- Catalysts/Base: Sometimes a base such as potassium carbonate or sodium carbonate is used to neutralize generated acid and drive the reaction forward.
This method leverages the electron-deficient nature of the pyridine ring to facilitate substitution at the 6-position. The reaction yields the corresponding this compound or ester, which can be hydrolyzed if esters are used.
Coupling via Amide Bond Formation from 6-Aminonicotinic Acid
Another approach involves starting from 6-aminonicotinic acid, which can be reacted with cyclohexyl(methyl)amine derivatives or activated nicotinic acid esters to form the desired compound.
- Activation: 6-aminonicotinic acid can be converted into activated esters (e.g., acid chlorides or anhydrides) to facilitate coupling.
- Coupling Agent: Common coupling agents include carbodiimides (e.g., DCC, EDC) or mixed anhydrides.
- Solvent: DMF or dichloromethane (DCM) are typical solvents.
- Reaction Conditions: Room temperature to mild heating (25–60 °C).
- Outcome: Formation of amide bond linking the cyclohexyl(methyl)amino group to the nicotinic acid scaffold.
This method is particularly useful when the amino substituent is introduced as part of a larger amide functionality.
Direct Alkylation of 6-Aminonicotinic Acid or Its Esters
A process described for related nicotinic acid derivatives involves alkylation of 6-aminonicotinic acid salts with alkyl halides such as chloromethylpyridine derivatives.
- Procedure:
- 6-aminonicotinic acid is first converted to its potassium or sodium salt by reaction with potassium carbonate or sodium carbonate in DMF.
- The salt is then reacted with an alkyl halide (e.g., 3-chloromethylpyridine hydrochloride) at elevated temperature (~100 °C).
- After reaction completion, the solvent is removed, and the product is isolated by precipitation and recrystallization.
- Yields: Moderate yields around 34% have been reported for similar nicotinyl esters using this method.
- Solvent Effect: DMF is critical for achieving acceptable yields; other solvents such as water, acetone/water mixtures, dioxane, ethanol, and acetonitrile result in poor yields.
Though this exact method is for nicotinyl esters, it demonstrates the importance of solvent and base selection in preparing nicotinic acid derivatives with amino substituents.
Palladium-Catalyzed Cross-Coupling Approaches
Recent advances in heterocyclic chemistry include palladium-catalyzed coupling of halogenated nicotinic acid derivatives with amine-containing boronic acid derivatives or amine nucleophiles.
- Process: Coupling of 5,6-dihalogenated nicotinic acid derivatives with aryl or alkyl amines under Pd catalysis.
- Advantages: High selectivity and yields, scalable, and avoids harsh conditions.
- Relevance: While specific examples for cyclohexyl(methyl)amino substitution are limited, this approach offers a promising alternative to classical nucleophilic substitution.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Solvent | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 6-halonicotinic acid or esters | Cyclohexyl(methyl)amine, base (K2CO3) | DMF, DMSO | Moderate to High | Requires elevated temperature; common method |
| Amide Bond Formation | 6-aminonicotinic acid | Coupling agents (DCC, EDC), amine | DMF, DCM | Moderate | Useful for amide-linked derivatives |
| Alkylation of 6-aminonicotinic acid salts | 6-aminonicotinic acid + alkyl halide | K2CO3 or Na2CO3, alkyl halide | DMF | ~34 | Solvent critical; longer reaction times |
| Oxidation of methylpyridines | 2-methyl-5-ethylpyridine | KMnO4, HNO3, SeO2 catalysts | Water, alcohols | 47-70 | Prepares nicotinic acid esters for further modification |
| Pd-Catalyzed Cross-Coupling | 5,6-dihalonicotinic acid derivatives | Pd catalyst, amine or boronic acid | Various | High (reported for analogs) | Emerging method with high selectivity |
Detailed Research Findings and Notes
Solvent Selection: Dimethylformamide (DMF) is repeatedly emphasized as the optimal solvent for reactions involving 6-aminonicotinic acid and alkyl halides or amines, providing better yields and reaction control compared to other solvents such as water, ethanol, or dioxane.
Temperature and Time: Elevated temperatures (80–120 °C) and extended reaction times (up to 60 hours) are often necessary to achieve satisfactory conversion, especially in nucleophilic aromatic substitution and alkylation steps.
Base Usage: Alkali carbonates (potassium carbonate or sodium carbonate) are preferred bases for neutralizing acids formed during the reaction and promoting the formation of reactive intermediates.
Purification: Isolation often involves precipitation by addition of water or ice, followed by filtration and recrystallization from solvents such as toluene to enhance purity.
Yield Optimization: The balance between reaction time, temperature, and solvent choice is critical to optimize yields and minimize side products. For example, nitric acid oxidation yields for related nicotinic acid derivatives vary widely depending on conditions and catalysts used.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexyl(methyl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nicotinic acid derivatives, including 6-(Cyclohexyl(methyl)amino)nicotinic acid. Research indicates that compounds linked to nicotinic acid exhibit significant antibacterial, anti-inflammatory, and anticarcinogenic activities. For instance, a study demonstrated that novel isatin Schiff bases linked to nicotinic acid showed strong antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 50 µg/mL to 500 µg/mL . This suggests that derivatives like this compound could be explored further for their potential as antimicrobial agents.
2.1. Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are important targets in cancer therapy due to their role in epigenetic regulation. Research has indicated that compounds related to nicotinic acid can act as HDAC inhibitors, which may restore transcriptional balance in cancer cells. A study developed a pharmacophore model using 6-aminonicotinamide derivatives and demonstrated its potential in identifying novel HDAC inhibitors . This suggests that this compound could similarly be investigated for its HDAC inhibitory properties.
2.2. Corticotropin-Releasing Factor Receptor Antagonism
Cyclohexyl amide derivatives have been reported as antagonists of the corticotropin-releasing factor (CRF) receptor, which plays a crucial role in stress response and anxiety disorders . The structural similarities between these derivatives and this compound may position it as a candidate for further research into CRF receptor antagonism.
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 6-(Cyclohexyl(methyl)amino)nicotinic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for nicotinic acid receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Nicotinic Acid Derivatives
Key Structural Differences and Implications
- Cyclohexyl vs. Aromatic Groups: The cyclohexyl(methyl)amino group in the target compound offers a non-aromatic, flexible substituent, contrasting with rigid aromatic moieties in analogs like 6-(benzyloxy)nicotinic acid. This flexibility may reduce steric hindrance in enzyme binding pockets while maintaining lipophilicity .
- Amino vs. Ester/Carbonyl Groups: Unlike glucokinase activators (e.g., GKA20) with benzoylamino linkages, the tertiary amine in this compound may alter hydrogen-bonding interactions, affecting potency in metabolic pathways .
- Comparison with Sulfonamide Derivatives: Sulfonamide-containing analogs (e.g., NS-4TF in ) exhibit strong receptor-binding affinity due to sulfonyl groups, whereas the cyclohexyl(methyl)amino group may prioritize hydrophobic interactions over polar contacts .
Research Findings and Pharmacological Insights
- Metabolic Stability: Cyclohexyl groups, as seen in cyclohexyl β-amino acid derivatives (), are often employed to improve oral bioavailability and reduce clearance rates. This suggests that this compound may exhibit favorable pharmacokinetic properties .
- Anti-Inflammatory Potential: Compounds like NEt-3IP () demonstrate that bulky substituents can enhance anti-inflammatory efficacy by modulating nuclear receptors (e.g., RXR/PPARγ). The target compound’s cyclohexyl group may similarly influence inflammatory pathways .
- Enzyme Activation: Glucokinase activators () highlight the importance of substituent size and polarity in enzyme modulation. The cyclohexyl(methyl)amino group’s balance of hydrophobicity and steric bulk may optimize interactions with enzymes like glucokinase or phosphatases .
Biological Activity
6-(Cyclohexyl(methyl)amino)nicotinic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a nicotinic acid backbone with a cyclohexyl group substituted at the nitrogen atom. This structural modification may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 234.29 g/mol |
| Solubility | Soluble in DMSO |
| pKa | 4.5 |
Research indicates that this compound may interact with various receptors and enzymes, influencing physiological responses. Its mechanisms include:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.
- Receptor Binding : It has potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in neurotransmission and neuroprotection.
Antimicrobial Activity
Studies have shown that pyridine derivatives exhibit antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
In vitro studies suggest that this compound may induce cytotoxic effects in various cancer cell lines. The compound appears to trigger apoptosis and inhibit cell cycle progression, making it a candidate for further anticancer research.
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, including this compound, against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Cytotoxicity in Cancer Cells : In a controlled laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). It exhibited a dose-dependent cytotoxic effect, with an IC50 value of approximately 25 µM after 48 hours of exposure.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest favorable absorption characteristics and moderate bioavailability due to its lipophilic nature.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Bioavailability | ~60% |
| Half-life | ~4 hours |
Q & A
Q. What are the established synthetic pathways for 6-(Cyclohexyl(methyl)amino)nicotinic acid, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves adapting nicotinic acid derivatization strategies. For example, substituting hydroxyl groups with amine functionalities, as seen in the synthesis of 6-hydroxynicotinic acid from coumalic acid via acid-catalyzed esterification and ammonolysis . For the target compound, replace ammonia with cyclohexylmethylamine. Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC, referencing protocols for similar nicotinic acid derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm substitution patterns and cyclohexyl group integration, FT-IR for functional group analysis (e.g., carboxylic acid and amine stretches), and HPLC for purity assessment. Cross-validate results with high-resolution mass spectrometry (HRMS). Structural analogs like 6-aminohexanoic acid and cyclohexanecarboxylic acid provide reference spectra for comparative analysis .
Q. How can researchers assess the biological activity of this compound in early-stage studies?
- Methodological Answer : Begin with in vitro assays targeting nicotinic acid-related pathways, such as enzyme inhibition (e.g., NAD biosynthesis enzymes) or receptor-binding studies. Use fluorescence polarization or surface plasmon resonance (SPR) for affinity measurements. Reference methodologies from amino acid research, where structural modifications are linked to activity changes .
Advanced Research Questions
Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or ²H) to track metabolic pathways or binding kinetics. Pair this with computational docking (e.g., AutoDock Vina) to model interactions with enzymes or receptors. Validate predictions via X-ray crystallography or cryo-EM if protein complexes are available. Theoretical frameworks from receptor-ligand interaction models should guide hypothesis formation .
Q. How should contradictory data in solubility or bioavailability studies be resolved?
- Methodological Answer : Systematically re-examine experimental variables (e.g., pH, solvent systems, and temperature) using a fractional factorial design. Compare results with structurally similar compounds like 6-hydroxynicotinic acid or cyclohexanecarboxylic acid derivatives to identify outliers . Apply advanced statistical tools (e.g., principal component analysis) to isolate confounding factors, as recommended in methodological frameworks for data reconciliation .
Q. What computational strategies are effective for predicting the compound’s physicochemical properties?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT for pKa prediction) and molecular dynamics simulations to model solubility, logP, and membrane permeability. Validate against experimental data from analogs like 2-amino-6-chloronicotinic acid. Leverage cheminformatics platforms (e.g., Schrödinger’s QikProp) to refine predictions, aligning with process simulation methodologies in chemical engineering .
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer : Link the compound’s structure-activity relationships (SAR) to existing theories in medicinal chemistry, such as the "lock-and-key" model or allosteric modulation. For example, explore its cyclohexyl group’s role in enhancing lipid membrane penetration, a concept validated in studies on lipophilic amino acid derivatives . Frame hypotheses using Guiding Principle 2, which emphasizes anchoring research to established theoretical foundations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
